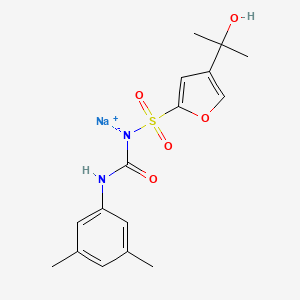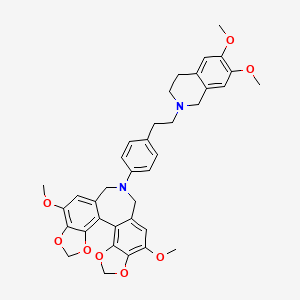
iso-VQA-ACC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iso-VQA-ACC is a substrate for the constitutive proteasome, a complex responsible for the regulated degradation of proteins within cells. This compound is used to study the activity and specificity of proteasomes, particularly in the context of immunoproteasomes and constitutive proteasomes .
Méthodes De Préparation
The synthesis of iso-VQA-ACC involves the rational optimization of tetrapeptide substrates. The preparation typically includes the use of peptide synthesis techniques, where specific amino acid sequences are assembled to form the desired substrate. The reaction conditions often involve the use of protective groups to ensure the correct assembly of the peptide chain .
Analyse Des Réactions Chimiques
Iso-VQA-ACC undergoes specific cleavage reactions when exposed to proteasomes. These reactions are typically monitored using fluorogenic assays, where the cleavage of the substrate results in a measurable fluorescent signal. The major products formed from these reactions are peptide fragments that can be analyzed to determine the activity and specificity of the proteasome .
Applications De Recherche Scientifique
Iso-VQA-ACC is widely used in scientific research to study the activity and specificity of proteasomes. It is particularly valuable in the context of immunoproteasomes, which play a crucial role in antigen presentation and immune response. Researchers use this compound to profile the activity of proteasomes in various cell types and to develop isoform-selective substrates for therapeutic applications .
Mécanisme D'action
The mechanism of action of iso-VQA-ACC involves its cleavage by proteasomes. The substrate is designed to be selectively cleaved by specific proteasome subunits, such as the β5 subunit. This selective cleavage allows researchers to profile the activity of different proteasome isoforms and to study their roles in cellular processes .
Comparaison Avec Des Composés Similaires
Iso-VQA-ACC is compared with other proteasome substrates, such as EWFW-ACC and LLVY-AMC. While EWFW-ACC is selective for the immunoproteasome, this compound is selective for the constitutive proteasome. This selectivity makes this compound a valuable tool for studying the activity of constitutive proteasomes in various biological contexts .
Propriétés
Formule moléculaire |
C29H35N7O9 |
|---|---|
Poids moléculaire |
625.6 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-1-[[4-(2-amino-2-oxoethyl)-2-oxochromen-7-yl]amino]-1-oxopropan-2-yl]-2-[[(2S)-3-methyl-2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]butanoyl]amino]pentanediamide |
InChI |
InChI=1S/C29H35N7O9/c1-13(2)25(35-28(42)20-9-14(3)45-36-20)29(43)34-19(7-8-22(30)37)27(41)32-15(4)26(40)33-17-5-6-18-16(10-23(31)38)11-24(39)44-21(18)12-17/h5-6,9,11-13,15,19,25H,7-8,10H2,1-4H3,(H2,30,37)(H2,31,38)(H,32,41)(H,33,40)(H,34,43)(H,35,42)/t15-,19-,25-/m0/s1 |
Clé InChI |
AROHWGMNBLJDRT-BIUIGEDTSA-N |
SMILES isomérique |
CC1=CC(=NO1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)N |
SMILES canonique |
CC1=CC(=NO1)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12388209.png)







![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)

